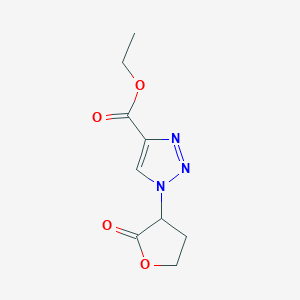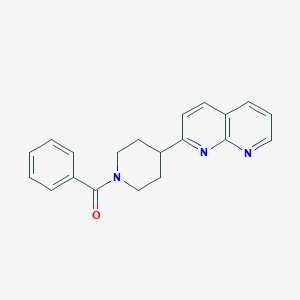![molecular formula C21H27N5O3S B12245779 N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B12245779.png)
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinyl group, an azetidinyl group, and a piperidine-sulfonyl-benzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl and azetidinyl intermediates, followed by their coupling with the piperidine-sulfonyl-benzamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification methods like chromatography and crystallization are crucial to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
Properties
Molecular Formula |
C21H27N5O3S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-4-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H27N5O3S/c1-16-6-11-20(23-22-16)25-14-18(15-25)24(2)21(27)17-7-9-19(10-8-17)30(28,29)26-12-4-3-5-13-26/h6-11,18H,3-5,12-15H2,1-2H3 |
InChI Key |
PHIMWBNINZXKEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-({1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B12245707.png)
![2-(benzyloxy)-1-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B12245713.png)
![3-[5-(1-methyl-1H-pyrazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine](/img/structure/B12245716.png)
![6-chloro-2-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12245722.png)
![11-[(2-Chloro-6-fluorophenyl)methyl]-8-(3-methylbutyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12245730.png)


![N-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B12245748.png)
![5-Bromo-2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyrimidine](/img/structure/B12245750.png)
![1-(3-Bromophenyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12245762.png)
![3-(2,4-difluorophenyl)-N,1-dimethyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12245769.png)
![2-[1-(2-Methoxypyridine-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12245770.png)
![6-ethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B12245771.png)
![4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12245787.png)
